Nomifensine maleate

Descripción general

Descripción

El maleato de nomifensina es un compuesto químico conocido por su función como inhibidor de la recaptación de norepinefrina-dopamina. Este compuesto aumenta la cantidad de norepinefrina y dopamina sinápticas disponibles para los receptores al bloquear los transportadores de recaptación de dopamina y norepinefrina . Fue desarrollado en la década de 1960 por Hoechst AG (ahora Sanofi-Aventis) y se comercializó con los nombres comerciales Merital y Alival . El maleato de nomifensina se usó principalmente como antidepresivo, pero se retiró del mercado en la década de 1980 debido a preocupaciones de seguridad .

Métodos De Preparación

El maleato de nomifensina se puede sintetizar a través de una serie de reacciones químicas que involucran la formación del sistema de anillos de isoquinolina. La ruta sintética generalmente implica los siguientes pasos:

Formación del anillo de isoquinolina: La síntesis comienza con la formación del sistema de anillos de isoquinolina a través de una reacción de Pictet-Spengler, que involucra la condensación de un derivado de β-feniletilamina con un aldehído.

Reducción y funcionalización: El intermedio resultante se reduce y funcionaliza para introducir los sustituyentes necesarios en el anillo de isoquinolina.

Formación de la sal de maleato: El paso final implica la reacción del compuesto base con ácido maleico para formar la sal de maleato.

Los métodos de producción industrial para el maleato de nomifensina siguen rutas sintéticas similares, pero están optimizados para la producción a gran escala, asegurando un alto rendimiento y pureza del producto final.

Análisis De Reacciones Químicas

El maleato de nomifensina sufre varias reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar en condiciones específicas para formar productos de oxidación correspondientes.

Reducción: Las reacciones de reducción se pueden llevar a cabo para modificar los grupos funcionales en el anillo de isoquinolina.

Sustitución: El maleato de nomifensina puede sufrir reacciones de sustitución, donde los sustituyentes específicos en el sistema de anillo se reemplazan con otros grupos funcionales.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de litio y aluminio, y varios catalizadores para facilitar las reacciones de sustitución. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados .

Aplicaciones Científicas De Investigación

Antidepressant Effects

Nomifensine maleate has been evaluated for its efficacy in treating depression. A double-blind study involving 50 moderately to severely depressed outpatients demonstrated significant improvements in various depression scales when treated with doses ranging from 100 to 200 mg per day. Improvements were noted as early as Day 7 of treatment, and the compound was generally well-tolerated, with minimal side effects reported .

Attention Deficit Disorder

Research has also explored the use of this compound in adult attention deficit disorder (ADD). An open trial involving 18 adults showed that the compound effectively reduced symptoms associated with ADD, such as hyperactivity, with minimal side effects including drowsiness and dry mouth . These findings suggest that nomifensine may provide a viable option for managing ADD symptoms, although further studies are necessary to confirm its long-term efficacy and safety.

Cancer Research

Recent studies have investigated the potential of this compound in oncology, particularly concerning its effects on estrogen signaling pathways relevant to breast cancer. Nomifensine has shown promise as an anticancer agent through large-scale screening methods, indicating its potential role in targeting cancer cells . However, the need for improved efficacy and reduced dosage remains a critical focus for future research.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of this compound is essential for optimizing its therapeutic applications. Studies have established that the pharmacokinetics of nomifensine are linear within certain dose ranges, with significant correlations between dosage and plasma levels . This information is crucial for determining appropriate dosing regimens in clinical settings.

Case Studies and Clinical Trials

| Study Type | Population | Dosage | Outcomes | Side Effects |

|---|---|---|---|---|

| Double-Blind Trial | 50 depressed outpatients | 100-200 mg/day | Significant improvement on various depression scales | Minimal (pruritic rash in one patient) |

| Open Trial | 18 adults with ADD | Not specified | Significant reduction in ADD symptoms | Drowsiness, dry mouth, headache |

Mecanismo De Acción

El maleato de nomifensina ejerce sus efectos inhibiendo la recaptación de norepinefrina y dopamina, lo que aumenta los niveles de estos neurotransmisores en la hendidura sináptica. Esta acción se logra al bloquear los transportadores de recaptación de dopamina y norepinefrina . La mayor disponibilidad de norepinefrina y dopamina mejora la neurotransmisión y contribuye a los efectos antidepresivos del compuesto. Los objetivos moleculares involucrados en este mecanismo incluyen el transportador de noradrenalina dependiente de sodio y el transportador de dopamina dependiente de sodio .

Comparación Con Compuestos Similares

El maleato de nomifensina es único en su doble inhibición de la recaptación de norepinefrina y dopamina. Los compuestos similares incluyen:

Tametralina: Otro inhibidor de la recaptación de norepinefrina-dopamina, pero con diferentes propiedades farmacocinéticas.

Bupropión: Un inhibidor de la recaptación de norepinefrina-dopamina que se utiliza como antidepresivo y ayuda para dejar de fumar.

Metilfenidato: Se utiliza principalmente para tratar el TDAH, también inhibe la recaptación de norepinefrina y dopamina.

En comparación con estos compuestos, se encontró que el maleato de nomifensina era menos sedante y tenía menos efectos anticolinérgicos . su potencial para causar anemia hemolítica llevó a su retirada del mercado .

Actividad Biológica

Nomifensine maleate, a norepinephrine-dopamine reuptake inhibitor (NDRI), has been studied extensively for its biological activity, particularly in the treatment of depression and attention deficit disorders. This article compiles detailed research findings, pharmacokinetic data, and case studies to provide a comprehensive overview of the compound's biological effects.

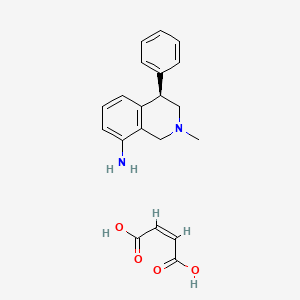

Chemical Structure : this compound is chemically described as 1,2,3,4-Tetrahydro-2-methyl-4-phenyl-8-isoquinolinamine maleate. It acts primarily by inhibiting the reuptake of norepinephrine and dopamine, thereby increasing their availability in the synaptic cleft. The inhibition constants (Ki values) for norepinephrine and dopamine uptake are reported as 4.7 nM and 26 nM respectively, while the Ki for serotonin (5-HT) uptake is significantly higher at 4000 nM .

Pharmacokinetics

Research has established that this compound exhibits linear pharmacokinetics across a range of doses. In studies involving normal male volunteers, administration of single oral doses (25 mg to 200 mg) showed a proportional increase in plasma levels and urinary excretion of the drug and its metabolites . The bioavailability was found to be similar between aqueous solutions and capsule formulations.

Efficacy in Depression

A double-blind study involving 50 outpatients with moderate to severe depression demonstrated significant improvements in various depression scales after treatment with this compound at doses of 100-200 mg/day. Improvements were noted as early as Day 7, with sustained benefits throughout the 28-day trial. The study indicated a favorable therapeutic index with minimal side effects, primarily a pruritic rash in one patient .

| Study | Participants | Dosage | Duration | Outcome |

|---|---|---|---|---|

| Double-blind trial | 50 depressed outpatients | 100-200 mg/day | 28 days | Significant improvement on depression scales |

Applications in Attention Deficit Disorder

Nomifensine has also been evaluated for its effectiveness in treating Attention Deficit Disorder (ADD). An open trial involving 18 adults showed significant reductions in hyperactivity symptoms after four weeks of treatment. Side effects were minimal, including drowsiness and dry mouth .

Case Studies and Clinical Observations

- Case Study on Depression : In a controlled trial comparing nomifensine to other antidepressants, it was found to be effective without sedative effects or significant interactions with alcohol .

- Attention Deficit Disorder : In another study focused on adults with ADD, nomifensine demonstrated efficacy with a notable response rate among participants, further supporting its potential use in this area .

Side Effects and Safety Profile

While this compound is associated with relatively few side effects compared to traditional tricyclic antidepressants, concerns regarding safety led to its withdrawal from the market due to reports of hemolytic anemia and other serious adverse effects. Common side effects included renal failure, tachycardia, insomnia, headache, and dry mouth .

Propiedades

Número CAS |

32795-47-4 |

|---|---|

Fórmula molecular |

C20H22N2O4 |

Peso molecular |

354.4 g/mol |

Nombre IUPAC |

but-2-enedioic acid;2-methyl-4-phenyl-3,4-dihydro-1H-isoquinolin-8-amine |

InChI |

InChI=1S/C16H18N2.C4H4O4/c1-18-10-14(12-6-3-2-4-7-12)13-8-5-9-16(17)15(13)11-18;5-3(6)1-2-4(7)8/h2-9,14H,10-11,17H2,1H3;1-2H,(H,5,6)(H,7,8) |

Clave InChI |

GEOCVSMCLVIOEV-UHFFFAOYSA-N |

SMILES |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

C[NH+]1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=C\C(=O)[O-])\C(=O)O |

SMILES canónico |

CN1CC(C2=C(C1)C(=CC=C2)N)C3=CC=CC=C3.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Key on ui other cas no. |

32795-47-4 24524-90-1 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Números CAS relacionados |

24526-64-5 (Parent) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Hoe 984 Hoe-984 Hoe984 Linamiphen Maleate, Nomifensine Merital Nomifensin Nomifensine Nomifensine Maleate Nomifensine Maleate (1:1) |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.